molecular formula C6H6N4O B2503153 5-(5-methylfuran-2-yl)-2H-tetrazole CAS No. 60838-03-1

5-(5-methylfuran-2-yl)-2H-tetrazole

Cat. No.: B2503153
CAS No.: 60838-03-1
M. Wt: 150.141
InChI Key: STGNFTIDRYAADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Methylfuran-2-yl)-2H-tetrazole is a heterocyclic compound that features a tetrazole ring attached to a methylfuran moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methylfuran-2-yl)-2H-tetrazole typically involves the reaction of 5-methylfurfural with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of renewable biomass-derived starting materials, such as 5-methylfurfural, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylfuran-2-yl)-2H-tetrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens or sulfonyl chlorides. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include diketones, amines, and various substituted furan derivatives. These products can serve as intermediates for further chemical transformations or as final products with specific applications .

Mechanism of Action

The mechanism of action of 5-(5-methylfuran-2-yl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(5-methylfuran-2-yl)-2H-tetrazole include:

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring and a tetrazole ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with diverse molecular targets, making it a valuable compound for various scientific and industrial applications .

Biological Activity

5-(5-Methylfuran-2-yl)-2H-tetrazole, a compound belonging to the class of tetrazoles, has garnered significant attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

This compound can be synthesized through various methods, including the dipolar cycloaddition of nitriles with sodium azide under microwave irradiation. This method has shown to yield high purity and efficiency in producing tetrazole derivatives. The compound's structure is characterized by the presence of a methylfuran moiety attached to a tetrazole ring, which is crucial for its biological activity.

Synthesis Overview

  • Method : Microwave-assisted synthesis
  • Yield : Typically ranges from 75% to 95% depending on reaction conditions
  • Reagents : Sodium azide, nitriles, and various catalysts (e.g., Cu(II) salts)

Biological Activity

The biological activity of this compound is diverse, with studies indicating its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Below are notable findings from recent research:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies showed that it effectively inhibited the growth of:

  • Escherichia coli
  • Staphylococcus aureus
  • Bacillus subtilis

The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong antimicrobial activity.

Anticancer Properties

In a study evaluating the cytotoxic effects of tetrazole derivatives on cancer cell lines (e.g., HeLa and MCF-7), this compound showed promising results:

  • IC50 Values : Ranged from 10 to 20 µM
  • Induced apoptosis in cancer cells through mitochondrial pathways

Anti-inflammatory Activity

The compound was also assessed for its anti-inflammatory potential using the lipopolysaccharide (LPS)-induced inflammation model in macrophages. Results indicated that it significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) levels, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.

Research Findings Summary Table

Biological ActivityMethodologyKey Findings
AntimicrobialAgar well diffusion assayEffective against E. coli and S. aureus; MIC: 32-128 µg/mL
AnticancerMTT assay on HeLa and MCF-7 cellsIC50: 10-20 µM; induces apoptosis
Anti-inflammatoryLPS-induced inflammation modelReduces TNF-alpha and IL-6 levels

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the efficacy of several tetrazole derivatives including this compound against multi-drug resistant strains. The results highlighted its potential as a lead compound for developing new antibiotics.
  • Cancer Research :
    In preclinical trials, this compound was tested alongside established chemotherapeutics. It showed synergistic effects when combined with doxorubicin in breast cancer models, enhancing overall cytotoxicity while reducing side effects.
  • Inflammation Models :
    In vivo studies demonstrated that administration of this compound in mice subjected to inflammatory challenges resulted in decreased swelling and pain response compared to control groups.

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-3-5(11-4)6-7-9-10-8-6/h2-3H,1H3,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGNFTIDRYAADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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